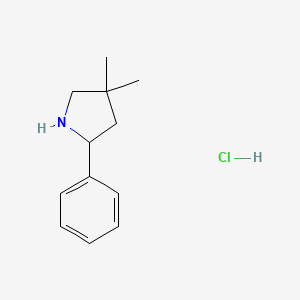

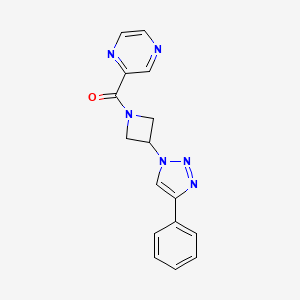

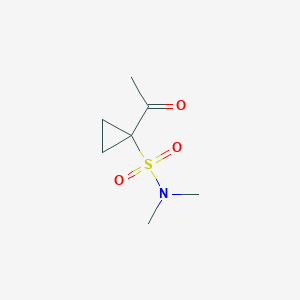

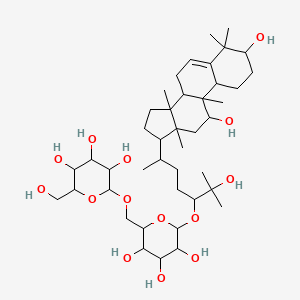

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of creating compounds with potential antibacterial properties. In one study, the synthesis involved the preparation of 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one through Betti’s condensation reaction. This was followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine, leading to the formation of 4-((3-chloro-2-(aryl)-4-oxoazetidin-1-yl)(aryl)-methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The structures of these compounds were confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction techniques. For instance, the trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were synthesized, and the structure of one isomer was examined. It was found to crystallize in a monoclinic system with specific cell dimensions and angles. The structure was solved by direct methods and refined to a high degree of precision, with the solid-state structure compared to that found from NMR studies in solution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are multi-step processes that include condensation reactions and further treatment with chloroacetic acid and POCl3. These reactions are facilitated by the presence of triethylamine, which acts as a base. The resulting azetidinone compounds are then characterized to confirm their structures, indicating successful completion of the chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone" are not detailed in the provided papers, the general properties of azetidinone derivatives can be inferred. These compounds typically exhibit solid-state characteristics that can be determined through X-ray crystallography, as well as identifiable spectroscopic features such as IR and NMR peaks that are indicative of their molecular structures. The antibacterial evaluation of some azetidinone derivatives suggests that these compounds may possess biological activity, which is an important aspect of their chemical properties .

Scientific Research Applications

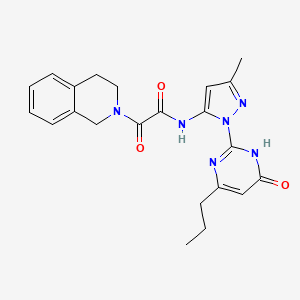

Antiviral and Antitumoral Activity

The discovery of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol has shown that subtle structural variations on the phenyl moiety allow tuning of biological properties towards antiviral or antitumoral activity. These compounds have demonstrated promising in vitro activity, with mode-of-action studies revealing antitumoral activity due to the inhibition of tubulin polymerization (Jilloju et al., 2021).

Crystal Structure Characterization

Synthesis and characterization of specific derivatives have been performed, providing valuable insights into their crystal structures. This research aids in understanding the molecular configuration and potential applications of these compounds in various scientific domains (Cao et al., 2010).

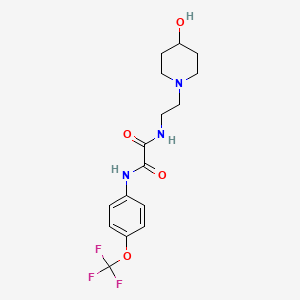

Antimicrobial Activity

A series of derivatives has been synthesized and screened for antimicrobial activity. The results showed that compounds containing the methoxy group exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Anti-inflammatory and Analgesic Activity

Novel derivatives of gallic acid have been synthesized, exhibiting significant in vivo anti-inflammatory activity by carrageenan-induced paw edema test. These findings suggest potential applications in developing anti-inflammatory and analgesic agents (Arunkumar et al., 2009).

Antibacterial Screening

Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities. These studies provide a foundation for further exploration of these compounds as potential antibacterial agents (Landage et al., 2019).

properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMLFZLZPHDZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)